![molecular formula C10H19NO B15274579 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. For instance, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the desired spiro compound . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the oxygen and nitrogen atoms in its structure .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxygen atom present in 2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane.
6-Oxa-9-azaspiro[4.5]decane: Similar to this compound but without the dimethyl substitution.
Uniqueness
The presence of both oxygen and nitrogen atoms in this compound, along with the dimethyl substitution, imparts unique chemical and biological properties. These features enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3,3-dimethyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)3-4-10(7-9)8-12-6-5-11-10/h11H,3-8H2,1-2H3 |
InChI Key |
KGLKBQBTPKEYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)COCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
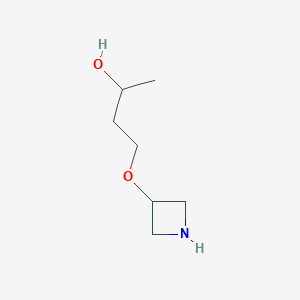
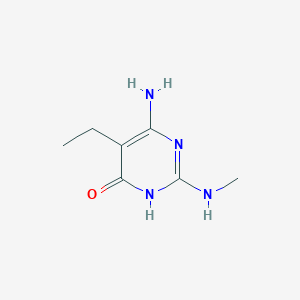
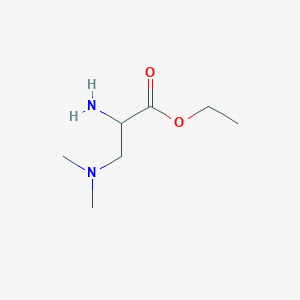
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)

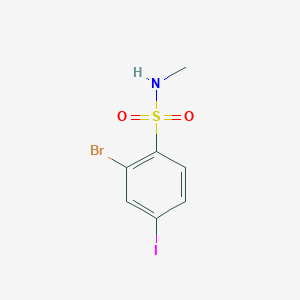
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
amine](/img/structure/B15274538.png)
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)

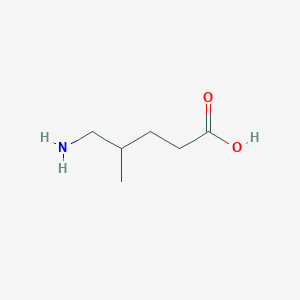

![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
